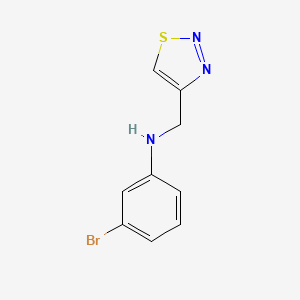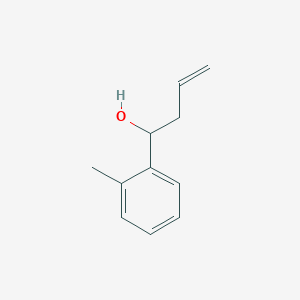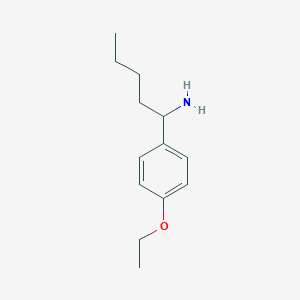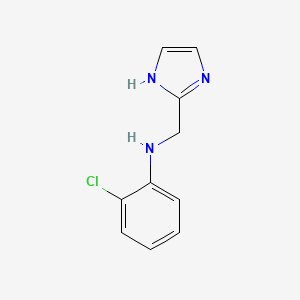
2-(Cyclobutylmethyl)cycloheptan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylmethyl)cycloheptan-1-OL is an organic compound with the molecular formula C12H22O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a cycloheptane ring substituted with a cyclobutylmethyl group and a hydroxyl group at the first carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)cycloheptan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptanone with cyclobutylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cycloheptanone, its reaction with cyclobutylmethyl bromide, and subsequent purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)cycloheptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptane.
Substitution: Cycloheptyl halides or amines.
Scientific Research Applications
2-(Cyclobutylmethyl)cycloheptan-1-OL has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)cycloheptan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The cycloalkane structure provides stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanol: Similar structure but lacks the cyclobutylmethyl group.
Cyclobutylmethanol: Contains the cyclobutylmethyl group but lacks the cycloheptane ring.
Cycloheptanone: Similar ring structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
2-(Cyclobutylmethyl)cycloheptan-1-OL is unique due to the presence of both the cycloheptane ring and the cyclobutylmethyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-8-3-1-2-7-11(12)9-10-5-4-6-10/h10-13H,1-9H2 |
InChI Key |
GTTHLZYZHXMQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)CC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13250320.png)


![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-1H-indole-2-carboxylic acid](/img/structure/B13250339.png)




![2-[(2-Methyloxolan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13250376.png)


amine](/img/structure/B13250409.png)

